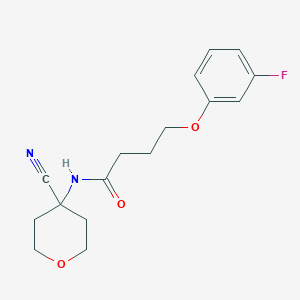
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline with 4-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.
Starting Materials
6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline, 4-carboxybenzaldehyde, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Condensation of 6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline with 4-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product., Step 2: Purification of the intermediate product by recrystallization from ethanol., Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product., Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate., Step 5: Purification of the product by recrystallization from water.
Mécanisme D'action
The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition leads to the inhibition of DNA synthesis, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid have been studied extensively. It has been reported that this compound exhibits potent antitumor, antibacterial, and antifungal activities. In addition, this compound has also shown inhibitory activity against various enzymes such as dihydrofolate reductase and thymidylate synthase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid in lab experiments include its potent antitumor, antibacterial, and antifungal activities. In addition, this compound has also shown inhibitory activity against various enzymes, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Orientations Futures
There are several future directions for the research on 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid. One of the significant directions is to investigate the structure-activity relationship of this compound to develop more potent analogs. In addition, further studies are required to understand the mechanism of action of this compound fully. Furthermore, the potential applications of this compound in drug development need to be explored further. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound is required to make it more accessible to researchers.
Conclusion:
In conclusion, 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has shown promising results in scientific research. This compound exhibits potent antitumor, antibacterial, and antifungal activities and inhibitory activity against various enzymes. However, the high cost of synthesis and limited availability of this compound are some of the limitations. Further research is required to understand the mechanism of action of this compound and explore its potential applications in drug development.
Applications De Recherche Scientifique
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines. In addition, this compound has also shown antibacterial and antifungal activities. Furthermore, this compound has been reported to exhibit potent inhibitory activity against various enzymes such as dihydrofolate reductase and thymidylate synthase.
Propriétés
Numéro CAS |
422526-89-4 |
|---|---|
Nom du produit |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid |
Formule moléculaire |
C15H9FN2O3S |
Poids moléculaire |
316.31 |
Nom IUPAC |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
Clé InChI |
KZECOOQQDDXYAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



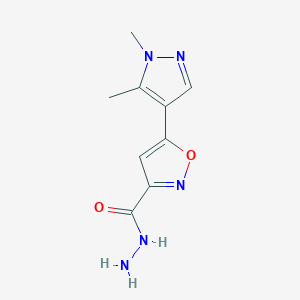
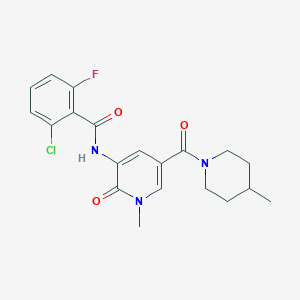
![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
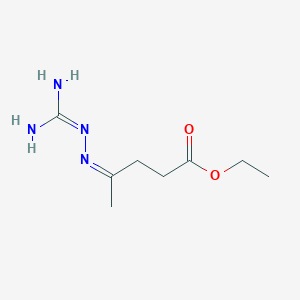
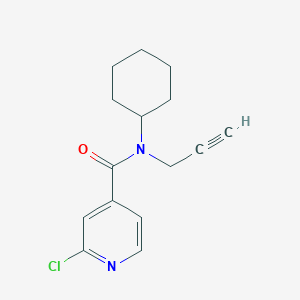
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)
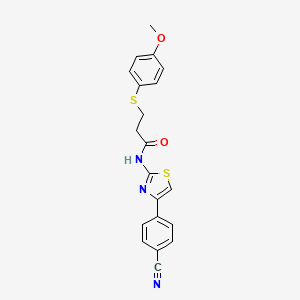
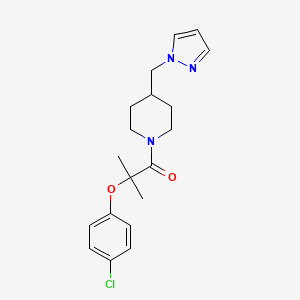
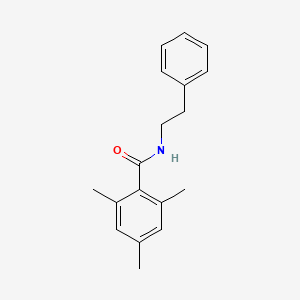
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
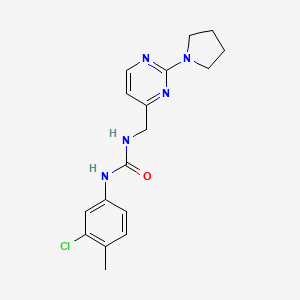
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
